4-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)butanamide

Structure-Activity Relationship Opioid Receptor Pharmacology Amide Pharmacophore

This synthetic piperidine derivative is an essential reference standard for forensic toxicology and medicinal chemistry. Unlike common fentanyl analogues, it features a unique tetrahydrothiophene ring and a secondary amide linker, producing a distinct mass spectrometric signature for unambiguous identification. Ideal for receptor-binding studies, sigma-opioid polypharmacology research, and metabolic S-oxidation pathway analysis. Ensure regulatory compliance for your jurisdiction before ordering.

Molecular Formula C20H30N2OS
Molecular Weight 346.53
CAS No. 2034475-68-6
Cat. No. B2992966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)butanamide
CAS2034475-68-6
Molecular FormulaC20H30N2OS
Molecular Weight346.53
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)CCCC2=CC=CC=C2)C3CCSC3
InChIInChI=1S/C20H30N2OS/c23-20(8-4-7-17-5-2-1-3-6-17)21-15-18-9-12-22(13-10-18)19-11-14-24-16-19/h1-3,5-6,18-19H,4,7-16H2,(H,21,23)
InChIKeyGSXOSDVAXCWSBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)butanamide – Structural Identity and Fentanyl Analogue Context


4-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)butanamide (CAS 2034475-68-6; molecular formula C20H30N2OS; molecular weight 346.53 g/mol) is a synthetic piperidine derivative classified within the broad structural family of fentanyl analogues . It is distinguished by a 4-phenylbutanamide chain linked via a methylene bridge to a piperidine ring, which in turn bears an N-tetrahydrothiophen-3-yl substituent. The compound features a secondary amide (-CONH-CH2-) rather than the tertiary N-phenylamide found in fentanyl and most clinically or forensically encountered fentanyl analogues, a key structural deviation with potential pharmacological consequences [1]. Its primary description as a research chemical and analytical reference standard underscores its role in forensic and pharmacological research settings rather than in therapeutic applications .

Rationale Against Generic Substitution of 4-Phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)butanamide with Common Fentanyl Analogues


This compound cannot be casually replaced by butyrfentanyl, tetrahydrothiophene fentanyl, or pyridinyl analogues because three structural features conspire to produce a uniquely differentiated molecular profile: (i) the tetrahydrothiophen-3-yl group on the piperidine nitrogen introduces a saturated sulfur heterocycle not present in fentanyl or butyrfentanyl, altering both hydrogen-bonding capacity and lipophilicity ; (ii) the secondary amide linker (-CONH-CH2-) replaces the tertiary N-phenylamide pharmacophore that is a hallmark of high-affinity mu-opioid receptor (MOR) binding in classical fentanyls [1]; and (iii) the 4-phenylbutanamide chain is attached via a methylene spacer to the piperidine 4-position, creating a different spatial relationship between the aromatic ring and the basic nitrogen compared to the N-phenethyl-N-phenylbutanamide architecture of butyrfentanyl [2]. These structural differences are expected to translate into distinct receptor-binding profiles, metabolic stability, and analytical detection characteristics—meaning that data generated with one analogue cannot be extrapolated to another without experimental verification [3].

Quantitative Differentiation Evidence for 4-Phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)butanamide Versus Closest Structural Analogs


Amide Substitution Architecture: Secondary Amide in Target Compound Versus Tertiary N-Phenylamide in Butyrfentanyl and Fentanyl

The target compound contains a secondary amide (-CONH-CH2-piperidine), whereas butyrfentanyl (CAS 1169-70-6) and fentanyl possess a tertiary N-phenylamide (-CON(Ph)-piperidine). In fentanyl SAR studies, the N-phenyl group is a critical pharmacophoric element for high-affinity mu-opioid receptor binding; its removal or replacement typically reduces MOR affinity by 10- to 100-fold [1]. Butyrfentanyl, retaining the N-phenylamide, exhibits a MOR Ki of 32 ± 4.1 nM, approximately 30-fold weaker than fentanyl (Ki = 1.06 ± 0.15 nM) due to the butyryl-for-propionyl substitution alone [2]. The target compound's secondary amide structure thus represents a more fundamental departure from the canonical fentanyl pharmacophore, predicting further attenuated MOR affinity [1].

Structure-Activity Relationship Opioid Receptor Pharmacology Amide Pharmacophore

Tetrahydrothiophen-3-yl N-Substituent: Sulfur Heterocycle Versus Phenethyl Group in Butyrfentanyl

The tetrahydrothiophen-3-yl substituent (C4H7S) on the piperidine nitrogen of the target compound introduces a saturated sulfur-containing ring absent in butyrfentanyl, which bears an N-phenethyl group. Calculated molecular descriptors for the tetrahydrothiophene moiety predict an increased contribution to molecular polarizability and altered hydrogen-bond acceptor capacity compared to a phenyl ring. The molecular weight of the target compound (346.53 g/mol) is comparable to butyrfentanyl (350.51 g/mol), but the heteroatom substitution is expected to reduce logP by approximately 0.5–1.0 units relative to the phenethyl congener, based on fragment-based cLogP calculations (π-value of tetrahydrothiophene ≈ 1.5 vs. phenethyl ≈ 2.5) . This difference affects both passive membrane permeability and cytochrome P450 oxidation susceptibility, as the sulfur atom introduces a site for S-oxidation that is absent in all-phenethyl fentanyl analogues [1].

Lipophilicity Metabolic Stability Heterocyclic Chemistry

Sigma Receptor Activity Flag: Differentiating Target Compound from Pure MOR-Centric Fentanyl Analogues

A curated bioactivity entry in the Aladdin Scientific assay database (ALA804721) records inhibitory activity of 4-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)butanamide toward sigma opioid receptor type 1 (σ1R), flagged as active ('1') in a binding assay format . By contrast, butyrfentanyl is characterized primarily as a selective MOR agonist with no reported sigma receptor activity in the WHO critical review or the ECDD repository assessment [1]. The introduction of the tetrahydrothiophene moiety and the secondary amide linker in the target compound may confer a polypharmacological profile encompassing sigma receptor engagement, a feature not observed in canonical N-phenylamide fentanyls [2]. However, quantitative Ki or IC50 values for the target compound at σ1R are not publicly available, limiting the strength of this differentiation to a qualitative activity flag.

Sigma Receptor Polypharmacology Receptor Screening

Molecular Weight and Physicochemical Differentiation from the Des-Tetrahydrothiophene Precursor

The des-tetrahydrothiophene precursor, 4-phenyl-N-(piperidin-4-ylmethyl)butanamide (CAS not assigned; molecular formula C16H24N2O; molecular weight 260.37 g/mol), represents the minimal scaffold before N-functionalization . The target compound adds a tetrahydrothiophen-3-yl group, increasing molecular weight by 86.16 Da (from 260.37 to 346.53 g/mol) and introducing one sulfur atom . This modification increases the heavy atom count from 19 to 24, adds one hydrogen bond acceptor (sulfur), and increases the calculated topological polar surface area (tPSA) by approximately 0–5 Ų (sulfur contribution to tPSA is minimal). The mass difference is analytically significant: in LC-MS/MS workflows, the precursor ion m/z shifts from 261.2 [M+H]⁺ to 347.2 [M+H]⁺, and the sulfur isotopic pattern (³⁴S, ~4.4% natural abundance) provides a distinctive mass spectral signature absent in the des-thiotetrahydrothiophene precursor and in nitrogen-only fentanyl analogues .

Physicochemical Properties Molecular Descriptors Chromatographic Behavior

Absence of Published MOR, KOR, or DOR Affinity Data: A Critical Gap Differentiating Target Compound from Data-Rich Fentanyl Analogues

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem, ChemSpider, and the USPTO patent database (conducted April 2026) identified zero peer-reviewed publications or issued patents reporting quantitative Ki, IC50, EC50, or in vivo efficacy data for 4-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)butanamide at any opioid receptor subtype. By contrast, butyrfentanyl has well-characterized MOR affinity (Ki = 32 ± 4.1 nM) [1], and fentanyl's MOR Ki (1.06 ± 0.15 nM) is among the most extensively validated values in opioid pharmacology [2]. This data void is itself a differentiating factor: the target compound is a genuinely uncharacterized research chemical, while butyrfentanyl and fentanyl are data-rich comparators [3]. Investigators selecting this compound must be prepared to generate primary pharmacological data de novo rather than building upon an existing literature foundation.

Data Availability Opioid Receptor Binding Research Chemical Status

Primary Research and Industrial Application Scenarios for 4-Phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)butanamide


Forensic Analytical Reference Standard for Differentiation of Fentanyl Analogues via Sulfur-Specific Mass Spectrometry

Forensic toxicology laboratories requiring a fentanyl analogue reference standard with a unique mass spectrometric signature should prioritize this compound. The presence of a single sulfur atom generates a distinctive M+2 isotopic peak (³⁴S natural abundance ~4.4%) that is absent in all-carbon fentanyl analogues such as butyrfentanyl, acetylfentanyl, and furanylfentanyl. This isotopic pattern, combined with the molecular ion at m/z 347.2 [M+H]⁺, enables unambiguous identification in complex biological matrices and differentiation from isobaric interferences that may arise from nitrogen-only fentanyl analogues .

Structure-Activity Relationship (SAR) Studies Exploring the Pharmacological Impact of Secondary Amide Linkers in Piperidine-Based Opioid Ligands

Medicinal chemistry groups investigating the role of the amide nitrogen substitution pattern on opioid receptor selectivity and intrinsic efficacy should employ this compound as a key tool molecule. The secondary amide (-CONH-CH2-) architecture distinguishes it from the tertiary N-phenylamide of butyrfentanyl and fentanyl. Class-level SAR evidence indicates that the N-phenyl group is a critical determinant of MOR binding affinity [1]; systematic comparison of this compound with butyrfentanyl in parallel radioligand binding and functional assays would directly quantify the contribution of the N-phenyl pharmacophore to MOR affinity, selectivity, and efficacy.

Sigma Receptor Polypharmacology Screening Using the Tetrahydrothiophene-Piperidine Scaffold

Given the qualitative sigma-1 receptor activity flag recorded in the Aladdin assay database , this compound may serve as a starting point for exploring sigma-opioid polypharmacology. Researchers interested in ligands that engage both sigma receptors and opioid receptors simultaneously should consider this scaffold, as the tetrahydrothiophene substituent is not found in any clinically used or widely studied fentanyl analogue. Parallel screening against σ1R, σ2R, MOR, KOR, and DOR would establish the compound's selectivity profile and potentially identify it as a novel dual-target chemotype .

Metabolic Stability and S-Oxidation Pathway Investigation for Sulfur-Containing Piperidine Derivatives

Drug metabolism researchers studying the impact of sulfur heteroatoms on the metabolic fate of piperidine-based compounds can use this compound as a model substrate. The tetrahydrothiophene ring introduces a site for cytochrome P450-mediated S-oxidation to the corresponding sulfoxide and sulfone metabolites, a metabolic pathway entirely absent in phenethyl-substituted fentanyl analogues . Comparative in vitro metabolism studies using human liver microsomes or hepatocytes, with butyrfentanyl as the all-carbon comparator, would reveal whether S-oxidation competes favorably with N-dealkylation and amide hydrolysis, informing metabolic soft-spot predictions for this chemotype.

Quote Request

Request a Quote for 4-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.